Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate
説明
Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate is a structurally complex compound featuring a 6-azaspiro[2.5]octane core fused with a piperidine ring substituted with a methylsulfonyl group and a carbonyl moiety. This molecule integrates spirocyclic, sulfonamide, and ester functionalities, making it a candidate for medicinal chemistry applications, particularly in targeting protein-protein interactions or enzyme modulation. Its synthesis likely involves multi-step reactions, including spirocyclization and sulfonylation, as inferred from related compounds in the literature .
特性
IUPAC Name |
methyl 6-(1-methylsulfonylpiperidine-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S/c1-23-15(20)13-11-16(13)5-9-17(10-6-16)14(19)12-3-7-18(8-4-12)24(2,21)22/h12-13H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHQSCTWDHBSTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the piperidine ring, followed by the introduction of the spirocyclic structure and the methylsulfonyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Muscarinic Receptor Agonism
Research indicates that this compound functions as an agonist for muscarinic M1 and M4 receptors. These receptors are implicated in cognitive processes, and their modulation could provide therapeutic avenues for conditions such as Alzheimer's disease and schizophrenia.
Case Study: Cognitive Enhancement
A study highlighted in patent literature suggests that compounds similar to methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate have shown promise in enhancing cognitive function in animal models. This is attributed to their selective action on the M1 receptor, which is associated with memory and learning processes .
Potential Treatment for Schizophrenia
The compound’s ability to modulate neurotransmitter systems makes it a candidate for treating schizophrenia. Research has focused on its effects on dopaminergic and glutamatergic pathways, which are often dysregulated in schizophrenia patients.
Case Study: Pharmacological Profiles
In a comparative analysis of various muscarinic receptor agonists, methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate exhibited a favorable pharmacological profile, suggesting lower side effects compared to traditional antipsychotics .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
Experiments conducted on rodent models have shown that administration of this compound can reduce neuroinflammation and promote neuronal survival under stress conditions, indicating its potential as a neuroprotective agent .
Data Tables
作用機序
The mechanism of action of Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Comparison with Similar Compounds
The compound belongs to a family of spirocyclic and piperidine-derived molecules. Below is a systematic comparison with structurally or functionally analogous compounds:
Structural Analogues
Functional Comparison
- Sulfonamide vs. Ester Groups : The methylsulfonyl group in the target compound may improve metabolic stability relative to esters or carboxylic acids in analogues like CAS 122860-33-7, which are prone to hydrolysis .
- Synthetic Complexity : The target compound’s synthesis is more challenging than simpler spirocyclic esters (e.g., CAS 608140-67-6) due to the introduction of the piperidine-sulfonamide moiety .
Pharmacokinetic and Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from similar compounds:
生物活性
Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including molecular mechanisms, in vitro and in vivo evaluations, and structure-activity relationships.
Chemical Structure and Properties
The compound's structure features a spirocyclic framework, which is known to influence biological activity through its unique conformation and steric properties. The presence of a methylsulfonyl group and a piperidine moiety is particularly relevant, as these functional groups are often associated with various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate. For instance, derivatives containing piperidine structures have shown significant inhibition of tumor growth across various cancer cell lines. Specific mechanisms include:
- Microtubule Destabilization : Compounds with similar structures have been reported to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
- MDM2 Inhibition : Some related compounds act as potent inhibitors of the MDM2 protein, which is involved in regulating the p53 tumor suppressor pathway. These inhibitors have demonstrated significant antitumor efficacy in xenograft models .
The biological activity of methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate may involve multiple pathways:
- Apoptosis Induction : Studies show that related compounds can enhance caspase activity, indicating an apoptotic mechanism at play .
- Cell Cycle Arrest : Compounds have been observed to cause G2/M phase arrest in cancer cells, thereby inhibiting proliferation .
- Inhibition of Oncogenic Pathways : Inhibition of key signaling pathways such as those mediated by MDM2 can restore p53 function, leading to increased apoptosis in tumor cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| A | Piperidine moiety | Anticancer activity |
| B | Methylsulfonyl group | Apoptosis induction |
| C | Spirocyclic structure | Microtubule destabilization |
Each modification to the core structure influences both pharmacokinetics and pharmacodynamics, highlighting the importance of specific functional groups in enhancing therapeutic efficacy.
Case Studies
Several case studies illustrate the compound's potential:
- In Vitro Studies : Compounds similar to methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate have been tested against various cancer cell lines, showing IC50 values in the low micromolar range, suggesting effective cytotoxicity .
- In Vivo Efficacy : Animal models treated with these compounds exhibited significant tumor regression compared to controls, further supporting their potential as anticancer agents .
Q & A
Basic: What are the recommended synthetic routes for preparing Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate?
The synthesis typically involves:
- Spirocyclic framework construction : Cyclopropane ring formation via carbene insertion or cycloaddition reactions, followed by azaspiro ring closure using intramolecular nucleophilic substitution .
- Functionalization : Introduction of the methylsulfonyl-piperidine moiety via coupling reactions (e.g., EDC/HOBt-mediated amide bond formation) .
- Esterification : Methyl ester formation under mild conditions (e.g., methanol with catalytic HCl) to avoid spirocycle degradation .
Key validation : Monitor reaction progress using LC-MS and confirm purity via HPLC (>95%) .
Basic: How is the structural integrity of the spirocyclic core validated experimentally?
- NMR spectroscopy :
- X-ray crystallography : Resolve spatial arrangement of the spiro[2.5]octane system and piperidine substituents .
Note : Compare spectral data with structurally related analogs (e.g., ethyl 6-oxaspiro[2.5]octane-1-carboxylate) to identify deviations .
Advanced: How can synthetic yields be optimized for the methylsulfonyl-piperidine coupling step?
- Parameter optimization :
- Solvent : Use DMF or DCM for improved solubility of the spirocyclic intermediate .
- Temperature : Maintain 0–5°C during coupling to minimize side reactions (e.g., sulfonamide over-formation) .
- Stoichiometry : Employ a 1.2:1 molar ratio of methylsulfonyl-piperidine to spiro-core to account for steric hindrance .
- Post-reaction workup : Purify via flash chromatography (silica gel, 5% MeOH in DCM) to isolate the target compound with >85% yield .
Advanced: How should researchers resolve contradictions in biological activity data across structural analogs?
- Case example : If the compound shows lower kinase inhibition than ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate :
- Structural analysis : Compare electrostatic potentials (DFT calculations) to assess steric clashes or electronic mismatches at the active site .
- Assay standardization : Re-evaluate under uniform conditions (e.g., ATP concentration, pH 7.4) to eliminate variability .
- SAR studies : Systematically modify substituents (e.g., replace methylsulfonyl with isopropylsulfonyl) to isolate contributing factors .
Basic: What spectroscopic techniques are critical for characterizing the ester moiety?
- IR spectroscopy : Identify ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and methyl C-O vibrations at 1250–1050 cm⁻¹ .
- Mass spectrometry : Confirm molecular ion peak at m/z 393.5 (C₂₀H₂₇NO₅S) with fragmentation patterns matching ester cleavage (e.g., loss of COOCH₃) .
Advanced: What strategies mitigate degradation during long-term storage?
- Storage conditions :
- Stability monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and track impurities via UPLC-PDA .
Basic: What preliminary assays are recommended to screen bioactivity?
- Enzyme inhibition : Test against serine/threonine kinases (e.g., PKA, PKC) at 10 µM to identify broad-spectrum activity .
- Cellular assays : Evaluate cytotoxicity in HEK293 or HepG2 cells (MTT assay, 48h exposure) to establish IC₅₀ values .
- Binding studies : Use SPR to measure affinity for common targets (e.g., GPCRs) with a KD threshold of <1 µM .
Advanced: How can computational methods guide the optimization of pharmacokinetic properties?
- ADMET prediction :
- LogP : Target 2–3 using substituent modifications (e.g., replacing methyl with trifluoromethyl) to balance solubility and membrane permeability .
- CYP450 metabolism : Screen for CYP3A4/2D6 inhibition using molecular docking (AutoDock Vina) to reduce off-target effects .
- MD simulations : Simulate blood-brain barrier penetration (e.g., using CHARMM force fields) to assess CNS activity potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
